molecular formula C19H18F3NO4 B5013140 4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B5013140
M. Wt: 381.3 g/mol
InChI Key: PJUAWUXIQYFSPM-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethoxyphenyl group, a trifluoromethylphenyl group, and a butanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-26-14-6-8-17(27-2)15(11-14)16(24)7-9-18(25)23-13-5-3-4-12(10-13)19(20,21)22/h3-6,8,10-11H,7,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUAWUXIQYFSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a reductive amination process using a reducing agent such as sodium borohydride to yield the corresponding amine. The amine is then acylated with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its trifluoromethyl group can enhance its binding affinity to target proteins, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)-4-oxo-N-phenylbutanamide
  • 4-(2,5-Dimethoxyphenyl)-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
  • 4-(2,5-Dimethoxyphenyl)-4-oxo-N-[3-(difluoromethyl)phenyl]butanamide

Uniqueness

4-(2,5-Dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the presence of both dimethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

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